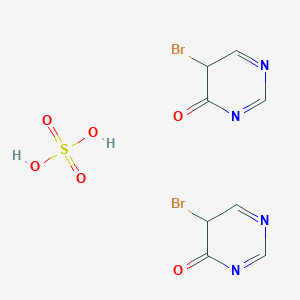

5-bromo-5H-pyrimidin-4-one;sulfuric acid

Beschreibung

Overview of Pyrimidine (B1678525) Chemistry in Research

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. chemicalbook.comacs.orgnih.gov This fundamental scaffold is an integral part of nucleic acids (DNA and RNA), where the pyrimidine bases cytosine, thymine, and uracil (B121893) are essential for genetic coding and transcription. nih.gov Beyond their biological significance, synthetic pyrimidine derivatives have been explored for a vast array of pharmacological activities, including but not limited to antiviral, anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The continuous interest in pyrimidine chemistry stems from its proven success in drug discovery and the potential for developing novel compounds with enhanced therapeutic profiles. chemicalbook.comacs.org

Significance of Halogenation in Pyrimidine Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in synthetic organic and medicinal chemistry. acs.org In the context of pyrimidine systems, halogenation serves several crucial purposes. Halogenated pyrimidines are often key intermediates in the synthesis of more complex molecules, as the halogen atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions to build molecular complexity. uni-muenchen.deresearchgate.net

Furthermore, the introduction of a halogen, such as bromine, can significantly alter the electronic properties of the pyrimidine ring, influencing its reactivity and interaction with biological targets. The electronegativity and size of the halogen atom can impact the molecule's lipophilicity, metabolic stability, and binding affinity to enzymes and receptors. acs.org For instance, the presence of a bromine atom can lead to the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Structural Characteristics and Tautomerism of 5-Bromo-5H-Pyrimidin-4-one

The compound , 5-bromo-5H-pyrimidin-4-one, presents an interesting case for structural analysis due to the phenomenon of tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of 5-bromo-5H-pyrimidin-4-one, several tautomeric forms are possible, primarily involving keto-enol and lactam-lactim transformations.

While specific research on the tautomerism of 5-bromo-5H-pyrimidin-4-one is not extensively documented, we can infer its likely behavior from studies on the parent 4-pyrimidinone and related halogenated structures. chemicalbook.comnih.gov The primary tautomeric equilibrium for 4-pyrimidinone itself is between the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol). chemicalbook.com Computational and spectroscopic studies have shown that for 4-pyrimidinone, the keto form is generally the more stable tautomer. chemicalbook.com

The sulfuric acid salt of this compound would involve the protonation of one of the basic nitrogen atoms of the pyrimidine ring by the strong acid, sulfuric acid.

Interactive Data Table: Predicted Tautomers of 5-bromo-5H-pyrimidin-4-one

| Tautomeric Form | Structure Type | Key Features | Predicted Stability |

| 5-bromopyrimidin-4(3H)-one | Lactam (Keto) | Contains a carbonyl group (C=O) and an N-H bond within the ring. | More Stable |

| 5-bromo-4-hydroxypyrimidine | Lactim (Enol) | Contains a hydroxyl group (-OH) attached to the ring and is fully aromatic. | Less Stable |

| 5-bromo-5H-pyrimidin-4-one | Non-aromatic | The bromine is attached to a saturated carbon, disrupting the aromaticity of the ring. | Least Stable |

This table is based on established principles of tautomerism in pyrimidinone systems, as direct experimental data for 5-bromo-5H-pyrimidin-4-one is limited.

Detailed research findings on the specific tautomeric distribution and structural characteristics of 5-bromo-5H-pyrimidin-4-one would require further spectroscopic and computational analysis. However, the foundational knowledge of pyrimidine chemistry provides a strong basis for predicting its behavior.

Eigenschaften

Molekularformel |

C8H8Br2N4O6S |

|---|---|

Molekulargewicht |

448.05 g/mol |

IUPAC-Name |

5-bromo-5H-pyrimidin-4-one;sulfuric acid |

InChI |

InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4) |

InChI-Schlüssel |

ILTZORZPLDXYAW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC=NC(=O)C1Br.C1=NC=NC(=O)C1Br.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Bromo 5h Pyrimidin 4 One and Its Analogues

Direct Bromination Approaches for Pyrimidinone Cores

Direct bromination is a common method for introducing a bromine atom onto the pyrimidinone ring, typically at the C-5 position, which is activated for electrophilic substitution. Various brominating agents and reaction conditions have been employed to achieve this transformation efficiently.

One established method involves reacting a pyrimidine (B1678525) hydrochloride salt with bromine in an aromatic solvent like nitrobenzene at elevated temperatures (125° to 135°C). google.com This process is suitable for large-scale synthesis, as the solvent helps to manage the reaction exotherm and facilitates product isolation. google.com The reaction proceeds by forming a soluble complex between bromine and the pyrimidine salt, which then undergoes bromination, with the resulting 5-bromopyrimidine (B23866) salt precipitating out of the solution. google.com

Alternative brominating agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are also effective, often under milder conditions. nih.gov For instance, the bromination of uracil (B121893) derivatives, which share the pyrimidinone core, can be achieved using DBDMH in polar aprotic solvents like DMF, sometimes with the addition of a Lewis acid to enhance reactivity. nih.gov Similarly, treating 2-hydroxypyrimidine with bromine in an ice-water bath can yield the 5-bromo derivative. google.com

The mechanism of bromination in aqueous acidic solutions can be more complex, involving the rapid formation of a 5-bromo-dihydroxy-hexahydropyrimidine intermediate. This intermediate then undergoes a slower, acid-catalyzed elimination to form the final 5-bromopyrimidinone product. researchgate.netrsc.org

Table 1: Examples of Direct Bromination of Pyrimidinone Cores

| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimidine hydrochloride | Bromine | Nitrobenzene | 125-135°C | Good | google.com |

| 2-Hydroxypyrimidine | Bromine | Deionized Water | <5°C | - | google.com |

Multistep Synthesis from Precursors

Multistep synthesis provides a more controlled approach to constructing complex 5-bromopyrimidinone analogues, allowing for the introduction of various functional groups in a stepwise manner. researchgate.netresearchgate.netsyrris.jp

Routes Involving 5-Bromo-2-(methylthio)pyrimidin-4-one

5-Bromo-2-(methylthio)pyrimidine (B88330) derivatives are valuable intermediates in the synthesis of more complex molecules. chemicalbook.comchemimpex.com The synthesis of the precursor, 5-bromo-2-(methylthio)pyrimidine, can be accomplished by reacting 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan in DMF at 50°C, affording the product in good yield. chemicalbook.com This intermediate can then be further functionalized. For example, derivatives like 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid and 5-bromo-2-(methylthio)pyrimidine-4-carbaldehyde serve as building blocks for creating a wide range of biologically active compounds. chemimpex.comsigmaaldrich.comevitachem.com

Table 2: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|

Regioselective Construction of Brominated Pyrimidine Rings

Achieving regioselectivity in the bromination of pyrimidine rings is crucial for synthesizing specific isomers. The substitution pattern on the starting pyrimidine ring heavily influences the position of bromination. acs.org For instance, the presence of activating or deactivating groups can direct the incoming bromine to a specific carbon atom.

One strategy for regioselective synthesis involves the cyclization of a halogen-substituted precursor. For example, 5-halopyrimidines can be prepared in a single step by reacting a 2(5H)-furanone with formamide. google.com This method provides a convenient route to 5-bromopyrimidine from 3,4-dibromo-5-hydroxy-2(5H)-furanone. google.com

Another approach is the [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals, which allows for the synthesis of polysubstituted pyrimidine derivatives under catalyst- and solvent-free conditions. mdpi.com By carefully choosing the substituents on the enamine precursor, specific substitution patterns on the final pyrimidine ring can be achieved.

Derivatization Strategies for 5-Bromo-5H-Pyrimidin-4-one Analogues

The bromine atom at the C-5 position of the pyrimidinone ring is a versatile handle for further functionalization through various chemical transformations, enabling the synthesis of a wide array of C-substituted and N-substituted derivatives.

Synthesis of C-Substituted Derivatives

The bromine atom can be replaced by other functional groups through cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are commonly used to form new carbon-carbon bonds. researchgate.net This allows for the introduction of aryl, alkyl, and other carbon-based substituents at the C-5 position.

Another strategy involves the synthesis of C-6 substituted derivatives. For example, 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones can be synthesized regioselectively. nih.gov This involves the metallation of a precursor followed by quenching with an appropriate electrophile to introduce a substituent at the C-6 position. nih.gov

Synthesis of N-Substituted Derivatives

The nitrogen atoms in the pyrimidine ring can also be functionalized to create N-substituted derivatives. A novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. nih.gov These reactions allow for the introduction of various substituents at the nitrogen positions, leading to a diverse range of compounds with potential biological activities. nih.gov

For example, the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with an appropriate amine can lead to the formation of an N-substituted pyrimidine derivative. nih.gov Further reactions can then be carried out to build more complex molecules. The synthesis of 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is another example of N-substitution. bldpharm.com

Preparation of Fused Ring Systems Incorporating 5-Bromopyrimidinone Moieties

The synthesis of fused ring systems that include the 5-bromopyrimidinone core is a significant area of research, leading to the creation of diverse heterocyclic compounds. These structures are often pursued for their potential biological activities. Various synthetic strategies have been developed to construct these complex molecular architectures, such as furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrrolo[2,3-d]pyrimidines. doaj.orgresearchgate.net

One common approach involves the modification of a pre-existing 5-bromopyrimidinone scaffold. For instance, 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones can serve as versatile starting materials. nih.gov The reactivity of the amino group and the bromine atom, along with substituents at the C-6 position, allows for subsequent annulation reactions to build the fused ring.

A key strategy is the cyclocondensation of appropriately functionalized pyrimidinones (B12756618). For example, thioxopyrimidine-6(1H)-ones can be reacted with various reagents to yield fused systems. Reaction with ethyl chloroacetate can lead to furo[2,3-d]pyrimidine derivatives, while reactions with sodium azide or thiourea can produce tetrazolo[1,5-c]pyrimidine and pyrimido[2,3-d]pyrimidine systems, respectively. doaj.orgresearchgate.net The introduction of a bromine atom at the 5-position of the initial pyrimidinone would carry this functionality into the final fused product.

Another method involves the Gould-Jacobs reaction, which can be utilized for the synthesis of fused quinolone and pyrimidinone derivatives under high-temperature and high-pressure flow reactor conditions. acs.org This methodology could potentially be adapted for substrates containing a bromine atom to produce the desired 5-bromo fused systems.

The following table summarizes representative examples of fused pyrimidine ring systems that can be synthesized, which could incorporate a 5-bromopyrimidinone moiety.

| Fused Ring System | Synthetic Precursors | Reagents and Conditions |

| Furo[2,3-d]pyrimidine | Thioxopyrimidine-6(1H)-ones | Ethyl chloroacetate |

| Triazolo[1,5-a]pyrimidine | Thioxopyrimidine-6(1H)-ones | Sodium nitrite |

| Tetrazolo[1,5-c]pyrimidine | Chloropyrimidine derivatives | Sodium azide |

| Pyrrolo[2,3-d]pyrimidinethione | Thioxopyrimidine-6(1H)-ones | Benzylamine |

| Thieno[2,3-d]pyrimidine | Pyrimidin-4-one derivatives | Alkyl halides, K2CO3 |

Advanced Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, atom economy, and simplified procedures. Advanced protocols for the synthesis of 5-bromopyrimidinone and its analogues, such as one-pot reactions and specialized acid-mediated methods, are central to achieving these goals.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and yield. Multicomponent reactions (MCRs) are a prominent class of one-pot syntheses used for generating molecular diversity.

The Biginelli reaction, a classic acid-catalyzed three-component reaction, is a widely used method for synthesizing dihydropyrimidinones. nih.gov This reaction could be adapted to produce 5-bromo derivatives by using a β-ketoester that contains a bromine atom at the α-position. Lanthanum triflate has been shown to be an effective catalyst for such transformations. nih.gov

A patented method describes a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde (B19672) and amidine compounds. google.com This approach simplifies the preparation process, reduces costs, and provides an efficient route to these important intermediates. The reaction is versatile and can be applied to produce a range of 5-bromo-2-substituted pyrimidines. google.com

Furthermore, novel one-pot, three-component reactions have been developed for the synthesis of complex fused pyrimidines, such as furo[2,3-d]pyrimidines. nih.gov These methods often utilize environmentally benign conditions and catalysts, for example, the use of ZrOCl2·8H2O in water. nih.gov Adapting these protocols by incorporating a brominated starting material would provide a direct and green route to 5-bromo-fused pyrimidinones.

The table below outlines examples of one-pot synthetic strategies for pyrimidine derivatives.

| Reaction Type | Reactants | Catalyst | Product Type |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., Lanthanum triflate) | Dihydropyrimidinones |

| One-Step Cyclocondensation | 2-Bromomalonaldehyde, Amidine | Acidic solvent | 5-Bromo-2-substituted pyrimidines |

| Three-Component Fused Synthesis | Arylglyoxal, Barbituric acid, Isocyanide | ZrOCl2·8H2O | Furo[2,3-d]pyrimidines |

Acid catalysis plays a crucial role in many synthetic routes toward pyrimidinone derivatives. The choice of acid and solvent can significantly influence reaction rates, yields, and selectivity.

In the context of 5-bromopyrimidinone synthesis, protonic acids such as hydrochloric acid, hydrobromic acid, sulfuric acid (H₂SO₄), and acetic acid are employed as catalysts. google.com Sulfuric acid, in particular, can be used in a mixed solvent system, often with an alcohol, to facilitate the cyclization reaction. google.com The acid protonates carbonyl groups, activating them towards nucleophilic attack, which is a key step in the formation of the pyrimidine ring.

A notable advancement is the use of solid acid catalysts, such as silica sulfuric acid (SSA). dnu.dp.ua SSA serves as a mild, heterogeneous catalyst for the Biginelli reaction to produce pyrimidine derivatives. dnu.dp.ua The advantages of using a solid catalyst include ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

The solvent itself can also have a profound effect. For instance, glacial acetic acid can act as both a protic solvent and an acid catalyst, promoting the reaction. google.com In some procedures, molecular sieves are added to the reaction system to act as desiccants, removing water formed during the reaction and driving the equilibrium towards product formation. google.com

The synthesis of certain fused ring systems can also be acid-mediated. For example, the oxidative cyclization to form fused benzimidazoles has been reported using Caro's acid (peroxymonosulfuric acid, H₂SO₅), a derivative of sulfuric acid. mdpi.com This highlights the utility of sulfuric acid and its derivatives in facilitating complex transformations leading to fused heterocyclic systems.

The following table details various acid-mediated conditions used in the synthesis of pyrimidine compounds.

| Acid Catalyst | Role | Solvent System | Reaction Type |

| Sulfuric Acid (H₂SO₄) | Catalyst | Alcohol/Protonic acid mixture | One-step cyclocondensation |

| Silica Sulfuric Acid (SSA) | Heterogeneous catalyst | Not specified | Biginelli reaction |

| Glacial Acetic Acid | Solvent and catalyst | Acetic acid | One-step cyclocondensation |

| Caro's Acid (H₂SO₅) | Oxidant and acid | Not specified | Oxidative cyclization |

Reactivity and Chemical Transformations of 5 Bromo 5h Pyrimidin 4 One

Reactivity Enhancement by the 5-Bromo Substituent

The bromine atom at the 5-position plays a crucial role in modulating the reactivity of the pyrimidinone ring. Its influence is twofold, affecting both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The pyrimidine (B1678525) ring is electron-deficient, and the addition of a halogen atom like bromine at the C-5 position further withdraws electron density via the inductive effect. This heightened electrophilicity makes the pyrimidine ring more susceptible to attack by nucleophiles, a key step in nucleophilic aromatic substitution (SNAr) reactions wikipedia.orgkhanacademy.org. In the context of an SNAr mechanism, electron-withdrawing groups located ortho or para to the leaving group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby accelerating the reaction rate wikipedia.orgmasterorganicchemistry.com. In the 5-bromopyrimidin-4-one system, the C-5 bromo group is ortho to the C-4 position and meta to the C-2 position, significantly activating these sites for nucleophilic attack, provided a suitable leaving group is present.

For metal-catalyzed cross-coupling reactions, the carbon-bromine bond is a key reactive site. The C-Br bond is weaker than C-Cl and C-F bonds, making it more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura or Sonogashira coupling nih.govchadsprep.com. The electron-deficient nature of the pyrimidine ring further facilitates this oxidative addition step nih.gov. Consequently, 5-bromopyrimidines are excellent substrates for a wide array of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary pathway for the functionalization of the 5-bromopyrimidin-4-one core. These reactions typically occur at the C-2, C-4, or C-6 positions, which are activated by the ring nitrogen atoms.

Direct nucleophilic substitution on the 5-bromopyrimidin-4-one tautomer is challenging as the hydroxyl group at the C-4 position is a poor leaving group. Therefore, a common strategy involves the conversion of the hydroxyl group into a more effective leaving group, such as a halide. Treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can transform the C-4 hydroxyl into a chloro group, yielding a di-halogenated intermediate (e.g., 5-bromo-4-chloropyrimidine (B1279914) or 5-bromo-2,4-dichloropyrimidine) that is highly reactive towards nucleophiles khanacademy.orgatlantis-press.com.

For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been used as a substrate where the chloro groups at C-4 and C-6 are readily displaced in subsequent reactions atlantis-press.comclockss.org. Similarly, studies on 2-chloro-5-bromopyrimidine show that the chloro group at C-2 is readily substituted by various nucleophiles khanacademy.org. These di-halo pyrimidines serve as versatile platforms, allowing for sequential and site-selective introduction of different functional groups.

Once activated, the 5-bromopyrimidine (B23866) scaffold readily reacts with a range of nucleophiles.

Oxygen Nucleophiles: The substitution of a halide (typically chloride) at the C-2 or C-4 position with oxygen-based nucleophiles like alkoxides or phenoxides provides access to alkoxy- and aryloxy-pyrimidine derivatives. While direct examples with 5-bromopyrimidin-4-one are specific, analogous reactions are well-documented. For example, 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole reacts with sodium alcoholates to yield the corresponding 5-alkoxy-substituted pyrazole, demonstrating the feasibility of this transformation on a similar electron-poor heterocyclic system researchgate.net. The competition between alkoxides and hydroxides as nucleophiles has also been studied, indicating that under basic conditions, these reactions are highly plausible nih.gov.

Nitrogen Nucleophiles: Amines are common nucleophiles used to functionalize the pyrimidine core, leading to the synthesis of aminopyrimidine derivatives, which are prevalent in medicinal chemistry nih.gov. The reaction of a halo-pyrimidine with a primary or secondary amine, typically in the presence of a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF, is a standard procedure khanacademy.org. For example, 5-bromo-2-chloropyrimidine (B32469) can be reacted with piperidin-4-amine to afford the C-2 substituted product chemicalbook.com.

Sulfur Nucleophiles: Thiols and their corresponding thiolate anions are highly potent nucleophiles and react efficiently with halo-pyrimidines to form carbon-sulfur bonds nih.govnih.gov. These reactions can often proceed under mild, catalyst-free conditions due to the high nucleophilicity of sulfur nih.govresearchgate.net. The reaction of heteroaryl halides with thiols in aqueous media or with a base can provide the corresponding aryl sulfides in good to excellent yields researchgate.net. This method is applicable to 5-bromo-halo-pyrimidines for the introduction of thioether functionalities.

Cross-Coupling Reactions

The bromine atom at the C-5 position makes 5-bromopyrimidin-4-one an ideal substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are extensively used to functionalize the C-5 position of bromopyrimidines. The Suzuki-Miyaura and Sonogashira reactions are among the most frequently employed methods.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine masterorganicchemistry.comnih.gov. 5-Bromopyrimidine has been shown to effectively couple with various alkynes under microwave-assisted or conventional heating conditions to produce 5-alkynylpyrimidines wikipedia.orgnih.gov.

Table 1: Examples of Sonogashira Coupling with Bromopyrimidine Derivatives

| Bromopyrimidine Substrate | Alkyne Partner | Catalyst System | Base / Solvent | Product | Yield | Ref |

| 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5-(Phenylethynyl)pyrimidine | - | nih.gov |

| 5-Bromo-3,4-dihydropyrimidin-4-yl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 5-((4-(Phenylethynyl)phenyl)ethynyl)pyrimidine | 15% | wikipedia.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | THF / Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | High | youtube.com |

The Suzuki-Miyaura coupling is another powerful tool for forming a C-C single bond between the C-5 position of the pyrimidine and an sp²- or sp³-hybridized carbon from an organoboron reagent (e.g., a boronic acid or ester) chadsprep.comatlantis-press.com. A variety of palladium catalysts and ligands can be employed, and the reaction generally shows high functional group tolerance nih.govclockss.org.

Table 2: Examples of Suzuki-Miyaura Coupling with Bromopyrimidine Derivatives

| Bromopyrimidine Substrate | Boronic Acid/Ester Partner | Catalyst System | Base / Solvent | Product | Yield | Ref |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% | clockss.org |

| 5-Bromopyrimidine | Furan-3-boronic acid | Pd catalyst | Base | 5-(Furan-3-yl)pyrimidine | - | nih.gov |

| Heteroaryl Bromides | N-Boc MIDA boronate | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ / Toluene/H₂O | 3-D Elaborated Fragments | 69-85% | researchgate.net |

While palladium remains the most common catalyst, other transition metals such as nickel, copper, and gold have also been utilized in reactions involving pyrimidine scaffolds.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions 3wpharm.com. Nickel-catalyzed Suzuki-Miyaura couplings of 5-bromopyrimidine with arylboronic acids have been successfully implemented, demonstrating the utility of first-row transition metals for these transformations. Furthermore, advanced nickel single-atom catalysts have been developed for C(sp²)-C(sp³) couplings rsc.org.

Copper-Catalyzed Reactions: Copper is most famously used as a co-catalyst in the Sonogashira reaction. However, copper can also independently catalyze cross-coupling reactions, such as the coupling of organoboron compounds with alkyl halides nih.gov.

Gold-Catalyzed Reactions: Gold catalysts are particularly known for their ability to activate alkynes towards nucleophilic attack rsc.orgnih.gov. While not typically used for direct cross-coupling with the C-Br bond, gold catalysis has been employed for the cyclization of alkyne-tethered dihydropyrimidones, showcasing a different mode of transition metal-mediated transformation on a related pyrimidine core nih.govresearchgate.net.

Electrophilic Reactions on the Pyrimidine Ring

The pyrimidine ring, particularly when substituted with bromine, exhibits notable reactivity towards electrophiles, often facilitated by the presence of strong acids.

Electrophilic Alkylation of Arenes with 5-Bromopyrimidine

A significant transformation involving 5-bromopyrimidine is the electrophilic alkylation of arenes. rsc.orgnih.gov This reaction serves as a key step in a novel synthetic route to produce medicinally relevant 4-aryl-5-alkynylpyrimidines. rsc.orgku.edu The process is characterized as a Brønsted acid-catalyzed, chemo- and regioselective electrophilic alkylation. nih.govdocumentsdelivered.com In this reaction, the protonated form of the 5-bromopyrimidine acts as the electrophile in a process akin to a Friedel-Crafts type SEAr alkylation reaction. nih.gov

The reaction typically involves treating 5-bromopyrimidine with an electron-rich arene, such as a phenol (B47542), in the presence of a strong acid. nih.govresearchgate.net This initial step leads to the formation of a dihydropyrimidine (B8664642) intermediate, which can then undergo oxidative re-aromatization to yield the desired 4-aryl-5-bromopyrimidine. rsc.org This sequence provides a foundation for further derivatization, such as subsequent cross-coupling reactions. nih.gov

| Arene Reactant | Acid Catalyst | Key Product | Reported Yield | Reference |

|---|---|---|---|---|

| Phenol | Polyphosphoric Acid (86%) | 2-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol | 60% | nih.gov |

| Various Phenols | Methanesulfonic Acid | 2-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenols | Not specified | researchgate.net |

Role of Strong Acids, including Sulfuric Acid, in Reaction Pathways

Strong acids are crucial for activating the pyrimidine ring towards electrophilic attack by protonating it. However, the choice of acid significantly influences the reaction's outcome. Research has shown that while strong Brønsted acids are necessary, not all are equally effective. nih.gov

For instance, when attempting the alkylation of phenol with 5-bromopyrimidine in 70% aqueous sulfuric acid, the desired alkylation product was not formed. nih.gov Instead, the reaction yielded a mixture of sulfonic acid derivatives of the starting phenol. nih.gov This indicates that under these conditions, electrophilic sulfonation of the highly activated phenol ring is a competing and favored pathway.

In contrast, the use of 86% polyphosphoric acid (PPA) successfully facilitated the desired alkylation, leading to the formation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenol in a 60% yield. nih.gov Similarly, methanesulfonic acid has also been effectively used to catalyze the alkylation of phenols with 5-bromopyrimidine. researchgate.net This demonstrates that acids like PPA and methanesulfonic acid can act as effective catalysts for the C-C bond formation without promoting competing side reactions like sulfonation. nih.govresearchgate.net

Functional Group Interconversions and Derivatization

The bromine atom on the pyrimidine ring serves as a versatile handle for a variety of functional group interconversions and derivatization reactions, expanding its synthetic utility.

Following the successful electrophilic alkylation and subsequent oxidative aromatization, the resulting 4-aryl-5-bromopyrimidine is a prime candidate for further modification. rsc.org One of the most important derivatizations is the palladium-catalyzed Sonogashira cross-coupling reaction. rsc.orgnih.gov This reaction allows for the introduction of an alkynyl group at the C-5 position by coupling the 5-bromo derivative with a terminal alkyne, providing a direct route to 4-aryl-5-alkynylpyrimidines. rsc.org

Beyond cross-coupling, the 5-bromopyrimidine scaffold can undergo other transformations. Direct metallation with strong bases like lithium diisopropylamide can occur, yielding a 4-lithio-5-bromopyrimidine intermediate, which can then react with various electrophiles. sigmaaldrich.com Furthermore, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized, highlighting the potential for modification at other positions on the ring. nih.gov This was achieved through a regioselective lithiation-substitution protocol on 2-amino-4(3H)-pyrimidinone, followed by bromination with bromine in acetic acid to install the bromo group at the C-5 position. nih.gov

| Parent Compound | Reagents | Product Class | Reference |

|---|---|---|---|

| 4-Aryl-5-bromopyrimidine | Terminal Alkyne, Pd Catalyst | 4-Aryl-5-alkynylpyrimidines | rsc.org |

| 5-Bromopyrimidine | Lithium diisopropylamide | 4-Lithio-5-bromopyrimidine | sigmaaldrich.com |

| 2-Amino-6-substituted-4(3H)-pyrimidinone | Bromine, Acetic Acid | 2-Amino-5-bromo-6-substituted-4(3H)-pyrimidinones | nih.gov |

Complex Formation with Metal Ions

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them effective ligands for coordination with metal ions. wikipedia.org This ability allows 5-bromopyrimidine and its derivatives to form a variety of metal complexes, which is a critical aspect of their application in catalysis.

Research on the related compound 5-bromouracil (B15302) has demonstrated the formation of novel complexes with a range of metal ions, including Mn(II), Cd(II), Co(II), Ni(II), Cu(II), and Ag(I). researchgate.net The coordination in these complexes often involves the ring's nitrogen atoms and exocyclic oxygen atoms. researchgate.net

In the context of catalysis, 5-bromopyrimidine is a valuable substrate in metal-catalyzed reactions. Nickel-catalyzed reactions are particularly prominent. For instance, a Nickel-Catalyzed Suzuki-Miyaura coupling has been developed for the synthesis of 5-(Furan-3-yl)pyrimidine from 5-bromopyrimidine using a bis(tricyclohexylphosphine)nickel(II) chloride catalyst. orgsyn.org More advanced systems, such as a heterogeneous bifunctional Nickel single-atom catalyst on carbon nitride, have been shown to efficiently couple 5-bromopyrimidine with other molecules, highlighting its potential in pharmaceutical synthesis. acs.org These catalytic cycles often involve the formation of intermediate organometallic complexes where the pyrimidine derivative is coordinated to the metal center. acs.org

Advanced Spectroscopic and Structural Characterization of 5 Bromo 5h Pyrimidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-bromo-5H-pyrimidin-4-one, ¹H, ¹³C, and two-dimensional NMR methods provide a complete picture of the proton and carbon framework, confirming atom connectivity and spatial relationships.

The electron-withdrawing nature of the bromine atom at C5 and the carbonyl group at C4 further deshields the adjacent protons. Specifically, the proton at C6, being adjacent to the brominated carbon, and the proton at C2, positioned between two nitrogen atoms, would reside at high chemical shifts. In the sulfuric acid salt form, protonation of one of the ring nitrogens would introduce a positive charge, leading to even greater deshielding and a further downfield shift of the proton signals.

Illustrative ¹H NMR Data for 5-bromo-5H-pyrimidin-4-one This table presents predicted chemical shifts based on the analysis of related pyrimidine (B1678525) structures. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 8.8 | Singlet |

| H6 | 8.2 - 8.5 | Singlet |

| N-H | 12.0 - 14.0 | Broad Singlet |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in the 5-bromo-5H-pyrimidin-4-one ring. The chemical shifts are highly dependent on the local electronic environment.

The carbonyl carbon (C4) is expected to be the most downfield signal, typically appearing in the range of 160-175 ppm, which is characteristic for amide-like carbonyl groups. The carbon atom directly bonded to the bromine (C5) will also be significantly affected. The carbons adjacent to the electronegative nitrogen atoms (C2 and C6) will appear in the aromatic region, generally between 140 and 160 ppm.

Illustrative ¹³C NMR Data for 5-bromo-5H-pyrimidin-4-one This table presents predicted chemical shifts based on the analysis of related pyrimidine structures. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155 |

| C4 | ~165 |

| C5 | ~110 |

| C6 | ~150 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In 5-bromo-5H-pyrimidin-4-one, the two ring protons (H2 and H6) are separated by four bonds and would not be expected to show a COSY correlation. The primary utility would be to confirm the absence of vicinal or geminal proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (¹JCH). This technique would definitively link the ¹H signals for H2 and H6 to their corresponding ¹³C signals, C2 and C6, respectively. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds), which helps to piece together the entire molecular framework. It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the proton at H2 would be expected to show correlations to both C4 (a three-bond coupling) and C6 (a three-bond coupling). Similarly, the H6 proton would show correlations to the carbonyl carbon C4 (a two-bond coupling) and the brominated carbon C5 (a two-bond coupling). These correlations provide unequivocal evidence for the proposed structure.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. For 5-bromo-5H-pyrimidin-4-one, HRMS would be used to confirm its molecular formula, C₄H₃BrN₂O. chemscene.com The experimentally measured mass would be compared to the calculated theoretical mass, with a match within a very small error margin (typically < 5 ppm) confirming the elemental composition.

Illustrative HRMS Data

| Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| C₄H₄BrN₂O⁺ | 174.9565 | 174.9563 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like pyrimidinones (B12756618), often resulting in the observation of the protonated molecular ion [M+H]⁺. The mass spectrum of a bromine-containing compound is highly characteristic due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Consequently, the mass spectrum of 5-bromo-5H-pyrimidin-4-one would display a pair of peaks for the molecular ion: one for the molecule containing ⁷⁹Br ([M+H]⁺) and another of nearly equal intensity at two mass units higher for the molecule containing ⁸¹Br ([M+2+H]⁺). This distinctive isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. evitachem.com

Illustrative ESI-MS Data for 5-bromo-5H-pyrimidin-4-one

| Ion | m/z (relative intensity) | Isotope |

| [M+H]⁺ | 175 (100%) | ⁷⁹Br |

| [M+2+H]⁺ | 177 (97.5%) | ⁸¹Br |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the vibrational modes of a molecule. cardiff.ac.uk

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its covalent bonds. specac.com The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For 5-bromo-5H-pyrimidin-4-one, the spectrum is expected to be dominated by absorptions from the pyrimidine ring and its substituents.

The pyrimidine ring itself has several characteristic vibrations. nih.gov Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the ring (C=C, C-N) are expected in the 1600-1400 cm⁻¹ range. libretexts.org

Key functional groups exhibit distinct absorption bands:

Carbonyl Group (C=O): A strong, sharp absorption band is characteristic of the C=O stretching vibration, typically found in the 1750-1650 cm⁻¹ range. libretexts.orgpressbooks.pub For cyclic systems like pyrimidinone, this peak is a prominent feature. In similar conjugated systems, its frequency is often observed between 1700 cm⁻¹ and 1650 cm⁻¹. pressbooks.pub

Amine/Amide Group (N-H): The N-H stretching vibration usually appears as a medium to strong band in the 3400-3200 cm⁻¹ region. specac.com The presence of hydrogen bonding can cause this peak to broaden. specac.com

Carbon-Bromine Bond (C-Br): The stretching vibration for the C-Br bond is expected to appear in the lower frequency "fingerprint region" of the spectrum, typically between 650 and 550 cm⁻¹.

Studies on analogous pyrimidine derivatives, such as 5-aminouracil (B160950), confirm that ring stretching modes are complex combinations of C-N, C=N, C-C, and C=C bond vibrations, appearing at frequencies around 1650, 1450, 1298, and 1240 cm⁻¹. nih.gov

Table 1: Predicted Characteristic FT-IR Frequencies for 5-Bromo-5H-Pyrimidin-4-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch | 3400 - 3200 | Medium-Strong, potentially broad | specac.com |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | vscht.czlibretexts.org |

| C=O Stretch | 1700 - 1650 | Strong, Sharp | libretexts.orgpressbooks.pub |

| C=C, C=N Ring Stretch | 1650 - 1400 | Medium-Strong | nih.govlibretexts.org |

| C-Br Stretch | 650 - 550 | Medium-Strong | - |

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of a molecule. cardiff.ac.uk For centrosymmetric or near-centrosymmetric molecules, some vibrations may be active in Raman but not in IR, and vice-versa.

In the analysis of pyrimidine derivatives like 5-aminouracil and methyl pyrimidines, Raman spectra show distinct features. nih.govias.ac.in The N-H and C-H stretching modes are observed between 3200 and 3000 cm⁻¹. nih.gov The pyrimidine ring stretching modes are also prominent. A key feature in the Raman spectra of pyrimidine rings is the "ring breathing" mode, a symmetric radial expansion and contraction of the entire ring, which is often observed as a strong, sharp band. nih.gov For 5-aminouracil, this mode is identified at 740 cm⁻¹. nih.gov Other ring deformation modes are also observed at lower frequencies.

Theoretical calculations and experimental data on related compounds show that totally symmetric vibrational modes tend to produce the most intense bands in the Raman spectrum. researchgate.net The analysis of these vibrational modes provides insight into the molecular structure and bonding. nih.gov

Table 2: Selected Predicted Raman Active Modes for 5-Bromo-5H-Pyrimidin-4-one

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|

| N-H Stretch | ~3180 | Strong | nih.gov |

| C-H Stretch | ~3065 | Medium | nih.gov |

| Ring Stretching (Kekule-type) | ~1240 | Strong | nih.gov |

| Ring Breathing | ~740 | Weak (in IR), Stronger in Raman | nih.gov |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on molecular geometry, conformation, and intermolecular interactions. rigaku.com

Single-crystal X-ray diffraction (SCXRD) analysis of a closely related compound, 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine, offers significant insight into the expected geometry of the 5-bromopyrimidine (B23866) core. researchgate.net In this derivative, the fused triazolopyrimidine ring system is nearly planar. researchgate.net This planarity is expected to be a feature of the 5-bromo-5H-pyrimidin-4-one ring as well.

The analysis provides precise bond lengths and angles. The C-Br bond length and the internal angles of the pyrimidine ring are determined with high precision, which are crucial for understanding the electronic effects of the bromine substituent. The geometry around the nitrogen and carbonyl carbon atoms defines the lactam functionality within the ring.

Table 3: Crystallographic and Geometric Data for the Analogous Compound 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.1018 (5) | researchgate.net |

| b (Å) | 14.3306 (11) | researchgate.net |

| c (Å) | 7.4098 (6) | researchgate.net |

| β (°) | 94.574 (8) | researchgate.net |

| Z (Molecules/unit cell) | 4 | researchgate.net |

| Ring System Planarity (r.m.s. deviation) | 0.014 Å | researchgate.net |

The study of crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. ias.ac.in This organization is governed by a variety of non-covalent intermolecular interactions. mdpi.com In the crystal structure of 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine, molecules are organized into distinct layers in the bc plane. researchgate.net

The solid-state structure of brominated heterocyclic compounds is often stabilized by a combination of hydrogen bonds, halogen bonds, and π-stacking interactions. researchgate.net The interplay between these forces is critical in crystal engineering. rsc.org

Hydrogen Bonds: In the crystal of the analogous triazolopyrimidine, C—H···N hydrogen bonds are observed, which link molecules into inversion dimers. researchgate.net For 5-bromo-5H-pyrimidin-4-one, strong N-H···O=C hydrogen bonds are expected to be a primary and structure-directing interaction, forming chains or dimeric motifs, which are common in amide and lactam-containing structures. nih.govchemrxiv.org

Halogen Bonds: A significant feature in the packing of 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine is the presence of Br···N halogen bonds, with a measured distance of 3.185 Å. researchgate.net A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a lone pair on a nitrogen or oxygen atom. researchgate.netnih.gov This interaction plays a crucial role in connecting molecules into larger assemblies. nih.gov

π–π Stacking: The planar pyrimidine rings facilitate π–π stacking interactions. In the reference structure, offset stacking is observed with a centroid-to-centroid distance of 3.663 Å. researchgate.net These interactions, driven by electrostatic and dispersion forces, contribute significantly to the crystal's cohesion. nih.gov Additionally, C—Br···π interactions, where the bromine atom interacts with the face of an adjacent pyrimidine ring, are also present, further stabilizing the crystal lattice. researchgate.netrsc.org

Computational and Theoretical Investigations of 5 Bromo 5h Pyrimidin 4 One Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and reactivity. youtube.comcolab.ws Density Functional Theory (DFT) stands out as a widely used method due to its balance of computational cost and accuracy, making it ideal for studying pyrimidine (B1678525) systems. nih.gov

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like 5-bromo-5H-pyrimidin-4-one, this is particularly crucial for establishing its most stable tautomeric form. Pyrimidinones (B12756618) can exist in several tautomeric forms, and DFT calculations can predict their relative energies to identify the most abundant species under given conditions. nih.govresearchgate.net For example, DFT calculations at the B3LYP/6-31+G(d,p) level can be employed to compare the energies of the 5H-pyrimidin-4-one tautomer with other forms like the 1H-pyrimidin-6-one or the hydroxy-pyrimidine tautomer. nih.gov

The optimization process yields key structural parameters. While specific data for the target molecule is unavailable, a representative optimized geometry for a related pyrimidine derivative provides insight into typical bond lengths and angles.

Table 1: Representative Calculated Geometric Parameters for a Pyrimidine Ring System This table presents typical bond lengths and angles for a pyrimidine ring, derived from general computational studies on related molecules. Actual values for 5-bromo-5H-pyrimidin-4-one would vary.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Length | C2-N1 | ~1.34 Å |

| N1-C6 | ~1.33 Å | |

| C6-C5 | ~1.39 Å | |

| C5-C4 | ~1.40 Å | |

| C4-N3 | ~1.33 Å | |

| N3-C2 | ~1.34 Å | |

| Bond Angle | C6-N1-C2 | ~115° |

| N1-C2-N3 | ~128° | |

| C2-N3-C4 | ~115° | |

| N3-C4-C5 | ~123° | |

| C4-C5-C6 | ~117° | |

| C5-C6-N1 | ~122° |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability. nih.gov For pyrimidine derivatives, these orbitals are crucial in predicting their interactions in biological systems and chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.dereadthedocs.ioyoutube.com It uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For a pyrimidinone, the oxygen of the carbonyl group and the nitrogen atoms are typically expected to be electron-rich (red/yellow), while the hydrogen atoms are electron-poor (blue). researchgate.net

Table 2: Representative FMO and MEP Data for a Pyrimidine Derivative This table shows example data for a substituted pyrimidine, illustrating the type of information gained from electronic structure analysis.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | 4.5 to 5.5 eV |

| MEP Minimum (Vmin) | Most negative potential (electrophilic attack site) | -40 to -60 kcal/mol (often near carbonyl oxygen or ring nitrogens) |

| MEP Maximum (Vmax) | Most positive potential (nucleophilic attack site) | +25 to +40 kcal/mol (often near hydrogens) |

Prediction and Assignment of Vibrational Spectra (FT-IR, Raman)

Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. spectroscopyonline.com By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the experimental bands to specific molecular motions, such as stretching, bending, or rocking of bonds. researchgate.netresearchgate.net

For a molecule like 5-bromopyrimidine (B23866), DFT calculations can help assign characteristic vibrations, including the C-Br stretching mode, various C-H stretching and bending modes, and the pyrimidine ring breathing modes. nih.gov Comparing the calculated frequencies (often scaled by an empirical factor to better match experimental data) with the measured FT-IR and Raman spectra provides a detailed confirmation of the molecular structure. nih.gov

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 5-Bromocytosine (B1215235) (a related compound) Source: Adapted from experimental and DFT calculation data for 5-bromocytosine. nih.gov This illustrates the typical agreement between theory and experiment.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

| N-H Stretch | 3485 | 3488 | 3491 |

| C-H Stretch | 3090 | 3088 | 3086 |

| C=O Stretch | 1660 | 1655 | 1658 |

| Ring Stretch | 1502 | 1500 | 1504 |

| Ring Breathing | 785 | 784 | 782 |

| C-Br Stretch | 630 | 628 | 635 |

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus. khanacademy.org

For 5-bromo-5H-pyrimidin-4-one, calculations would predict the chemical shifts for the protons on the pyrimidine ring. The presence of electronegative nitrogen atoms, the bromine atom, and the carbonyl group would all influence the electron density around the ring protons, leading to characteristic downfield shifts compared to benzene. chemicalbook.com Comparing the calculated spectrum to an experimental one can confirm assignments and provide confidence in the determined structure. acs.org

Table 4: Typical Experimental ¹H NMR Chemical Shifts (δ, ppm) for Protons on a Pyrimidine Ring Reference data for 5-bromopyrimidine in CDCl₃. chemicalbook.com TMS is used as a reference standard.

| Proton Position | Experimental Chemical Shift (ppm) |

| H2 | 9.15 |

| H4 / H6 | 8.83 |

Studies of Intermolecular Interactions

In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology, stability, and other solid-state properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate strong interactions, such as hydrogen bonds. nih.gov

Table 5: Example of Hirshfeld Surface Interaction Percentages for a Brominated Heterocyclic Compound Source: Adapted from data on a brominated tetrahydroquinoline derivative. iucr.org This illustrates the quantitative breakdown of intermolecular contacts.

| Interaction Type | Percentage Contribution |

| H···H | 36.9% |

| Br···H / H···Br | 28.2% |

| C···H / H···C | 24.3% |

| O···H / H···O | ~5-10% (varies) |

| Other (e.g., C···C, N···H) | < 5% |

Characterization of Halogen-π and other Weak Interactions in Crystalline States

The stability and packing of molecular crystals are governed by a network of intermolecular interactions. In the case of brominated pyrimidines, halogen bonds and other weak interactions play a crucial role in defining the supramolecular architecture. While a specific crystallographic study for 5-bromo-5H-pyrimidin-4-one was not found, analysis of closely related structures, such as 5-bromocytosine salts and other brominated pyrimidines, provides significant insights into the expected interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. For a pyrimidine-coupled sulfonamide derivative containing a 5-bromo-2-chloropyrimidine (B32469) moiety, this analysis revealed significant contributions from various contacts, including H···H, O···H, Cl···H, and Br···H interactions, to the total Hirshfeld surface. uomphysics.net This indicates that even seemingly weak interactions are vital for the stability of the crystal lattice.

Furthermore, π-π stacking interactions between the pyrimidine rings contribute to the stability of the crystalline structure. In some instances, these interactions can be observed between chlorobromo pyrimidinyl rings of adjacent molecules. uomphysics.net The interplay of these varied interactions—halogen bonds, hydrogen bonds, and π-stacking—results in complex and stable three-dimensional supramolecular networks. nih.govresearchgate.net

Table 1: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis of a Related Brominated Pyrimidine Derivative

| Interaction Type | Contribution (%) |

| H···H | 24.5 |

| O···H | 19.8 |

| Cl···H | 9.1 |

| Br···H | 8.6 |

Data adapted from a study on N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide. uomphysics.net

Reaction Mechanism Studies

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reaction pathways, intermediates, and transition states. For reactions involving 5-bromo-5H-pyrimidin-4-one, particularly in the presence of an acid like sulfuric acid, density functional theory (DFT) is a commonly employed method.

Studies on the bromination of similar compounds, such as 2(1H)-pyrimidinone, in aqueous acidic solutions have shed light on the likely mechanistic steps. The reaction is proposed to proceed through the rapid formation of an addition intermediate, which then undergoes a slower, acid-catalyzed elimination to yield the final substituted product. researchgate.net Computational modeling of such a process for 5-bromo-5H-pyrimidin-4-one would involve locating the transition state for the elimination step and calculating its energy barrier, which is the rate-determining step of the reaction.

The reaction of 5-bromopyrimidine with arenes in the presence of a Brønsted acid has been shown to proceed via an electrophilic alkylation mechanism. researchgate.net In this type of reaction, the protonated pyrimidine acts as the electrophile. Computational studies can help to elucidate the structure of the key intermediates and transition states involved in the aromatic substitution.

Mechanistic Insights into Acid-Catalyzed Processes

In the presence of sulfuric acid, the pyrimidine ring of 5-bromo-5H-pyrimidin-4-one is expected to be protonated. Computational studies can predict the most likely site of protonation. For pyrimidines in general, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to estimate pKa values and identify the preferred protonation sites. nih.gov The nitrogen atoms of the pyrimidine ring are the most basic centers.

The acid-catalyzed bromination of uracil (B121893) and its derivatives has been shown to involve the dehydration of a 5-bromo-6-hydroxyhydro-pyrimidine intermediate. researchgate.net The acid catalysis is crucial for facilitating the elimination of a water molecule to form the aromatic 5-bromopyrimidine. Computational modeling can quantify the energetic stabilization provided by the acid catalyst to the transition state of this elimination reaction.

Kinetic studies on the bromination of 2(1H)-pyrimidinone and its N-methylated derivatives in aqueous sulfuric acid have demonstrated that the rate of the slow, acid-catalyzed elimination step is dependent on the acid concentration. researchgate.net This suggests a mechanism where a proton is transferred to the hydroxyl group of the intermediate, making it a better leaving group (water). Computational analysis can model this proton transfer and the subsequent C-O bond cleavage, providing a detailed atomistic picture of the catalytic cycle.

Photophysical Properties and Dynamics

Theoretical Investigation of Electronic Excitations (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational method for investigating the electronically excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netresearchgate.net For 5-bromo-5H-pyrimidin-4-one, TD-DFT calculations can provide insights into the nature of its electronic transitions.

Based on studies of the analogous molecule 5-bromouracil (B15302), the lowest energy electronic transitions are expected to be of π→π* and n→π* character. chemrxiv.org In aqueous solution, the lowest-lying singlet excited state (S1) of 5-bromouracil is the 1ππ* state. rsc.org TD-DFT calculations can determine the vertical excitation energies and oscillator strengths for these transitions, which correlate with the position and intensity of absorption bands in the experimental spectrum.

For 5-bromouracil in the gas phase, the 1nπ* state is calculated to be slightly higher in energy than the 1ππ* state. In an aqueous environment, the energy gap between these two states is predicted to increase due to the stabilization of the ground state and differential solvation of the excited states. chemrxiv.org Similar calculations for 5-bromo-5H-pyrimidin-4-one would be crucial for understanding its photophysical behavior in different environments.

Table 2: Calculated Vertical Excitation Energies (in eV) for 5-Bromouracil

| State | Gas Phase | Aqueous Solution (IEFPCM) |

| 1ππ | 4.88 | 5.03 |

| 1nπ | 5.00 | 5.38 |

Data adapted from TD-DFT calculations on 5-bromouracil. chemrxiv.org

In Silico Prediction of Physicochemical Descriptors

Computational, or in silico, methods are pivotal in modern drug discovery and development, offering rapid and cost-effective means to predict the physicochemical properties of chemical compounds. These predictions are instrumental in assessing a compound's potential as a drug candidate by evaluating its likely absorption, distribution, metabolism, and excretion (ADME) characteristics. For the 5-bromo-5H-pyrimidin-4-one system, computational tools have been employed to forecast key descriptors that govern its pharmacokinetic profile.

Calculation of Lipophilicity (e.g., cLogP values)

For 5-bromopyrimidin-4(3H)-one, a tautomeric form of 5-bromo-5H-pyrimidin-4-one, calculated LogP values have been reported. These computational estimates provide insight into the compound's hydrophilicity. One calculated LogP value for 5-bromopyrimidin-4(3H)-one is approximately 0.5324. chemscene.com Another calculated value, specifically the XLogP3, is reported as 0.2. echemi.com These relatively low positive values suggest that 5-bromopyrimidin-4(3H)-one has a degree of hydrophilic character.

The lipophilicity of pyrimidine derivatives can be a determining factor in their biological activity. While experimental determination of lipophilicity is crucial, theoretical calculations provide a valuable preliminary assessment. chemscene.com

Table 1: Calculated Physicochemical Properties of 5-Bromopyrimidin-4(3H)-one

| Descriptor | Value | Source |

| cLogP | 0.5324 | chemscene.com |

| XLogP3 | 0.2 | echemi.com |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Molecular Docking for Interaction Pattern Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This analysis provides valuable insights into the interaction patterns that underpin the molecule's biological activity.

Research into derivatives of 5-bromopyrimidin-4(3H)-one has utilized molecular docking to understand their mechanism of action. For instance, studies on 5-bromopyrimidin-4(3H)-ones as inhibitors of phosphodiesterase 5 (PDE5) have been conducted. nih.gov In this research, the crystal structures of complexes between PDE5 and substituted 5-bromopyrimidinone derivatives were determined, providing a structural basis for their inhibitory activity. nih.gov Such studies are crucial for elucidating how these compounds interact with the amino acid residues within the active site of the enzyme.

While specific docking details for the unsubstituted 5-bromo-5H-pyrimidin-4-one are not extensively available in the public domain, the research on its derivatives indicates that the 5-bromopyrimidinone scaffold is a viable candidate for targeted interactions. The bromine atom at the 5-position is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity.

In a broader context, molecular docking studies of various pyrimidine derivatives have revealed common interaction patterns. These often involve hydrogen bonding with key residues in the target's active site, as well as hydrophobic interactions. amazonaws.com For example, in the development of novel fused pyrimidinones as potential anti-inflammatory agents, molecular docking was used to predict their binding to cyclooxygenase (COX) enzymes. organic-chemistry.org

The general approach for such an analysis would involve:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the structure of 5-bromo-5H-pyrimidin-4-one for docking.

Using a docking software to predict the binding pose and calculate a docking score, which estimates the binding affinity.

Analyzing the predicted interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, between the compound and the protein's active site residues.

This type of computational investigation is essential for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-bromo-5H-pyrimidin-4-one derivatives using sulfuric acid?

- Methodological Answer : Sulfuric acid is often used as a cyclization or sulfonation agent. For example, intramolecular cyclization of S-alkylated derivatives in concentrated H₂SO₄ at controlled temperatures (e.g., 60–100°C) can yield thiazolo-pyrimidinone scaffolds . Reaction monitoring via TLC and purification via recrystallization (using ethanol/water mixtures) are critical for isolating products with ≥70% yield. Structural validation requires ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm regioselectivity and purity .

Q. How do researchers validate the structural integrity of 5-bromo-5H-pyrimidin-4-one derivatives post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for brominated furanones and pyrimidinones . For intermediates, ¹H NMR (e.g., δ 6.8–8.2 ppm for aromatic protons) and HRMS (e.g., m/z 219.04 for C₆H₇BrN₂O₂) are essential . Discrepancies in melting points (e.g., 150–220°C ranges) may indicate polymorphic impurities, necessitating DSC analysis .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for sulfonic acid derivatives of 5-bromo-5H-pyrimidin-4-one?

- Methodological Answer : Discrepancies in antibacterial or antitubercular activity (e.g., MIC values) require rigorous controls:

- Bioassay standardization : Use reference strains (e.g., Mycobacterium tuberculosis H37Rv) and broth dilution methods with triplicate replicates .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups like -Br vs. -Cl) on bioactivity .

- Data triangulation : Cross-reference HRMS purity (>95%) with biological results to rule out impurity-driven artifacts .

Q. How can reaction pathways involving sulfuric acid be optimized to minimize byproducts in pyrimidinone synthesis?

- Methodological Answer :

- Temperature modulation : Lower temperatures (e.g., 0–5°C) reduce sulfonation side reactions, while higher temperatures (80–100°C) favor cyclization .

- Acid concentration : Dilute H₂SO₄ (≤50%) minimizes over-sulfonation, whereas concentrated acid (≥95%) enhances electrophilic substitution .

- Byproduct tracking : Use LC-MS to detect intermediates like 5-bromo-2-hydroxypyridine (m/z 174.98) and adjust stoichiometry .

Q. What advanced spectroscopic techniques resolve ambiguities in the regiochemistry of brominated pyrimidinones?

- Methodological Answer :

- NOESY NMR : Correlates spatial proximity of -Br substituents to adjacent protons (e.g., 5-bromo vs. 6-bromo isomers) .

- DFT calculations : Predict ¹³C NMR chemical shifts (e.g., C-Br at δ 95–110 ppm) to validate experimental data .

- X-ray photoelectron spectroscopy (XPS) : Differentiates Br 3d₅/₂ binding energies (≈70 eV) from Cl 2p (≈200 eV) in mixed halogen systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.